

In-Depth Structural Analysis and Characterization of 5-Fluorovanillin: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 5-Fluorovanillin, a fluorinated analog of vanillin. The introduction of a fluorine atom into the vanillin scaffold can significantly alter its physicochemical and biological properties, making it a molecule of interest in medicinal chemistry and drug design. This document details the key analytical data and experimental protocols necessary for the unambiguous identification and characterization of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of 5-Fluorovanillin are crucial for its handling, formulation, and application in research and development.

Property	Value
Molecular Formula	C ₈ H ₇ FO ₃
Molecular Weight	170.14 g/mol
Melting Point	133-134 °C
Appearance	White crystalline solid

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of 5-Fluorovanillin. The following sections provide detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR (Proton NMR)

- Solvent: CDCl_3
- Frequency: 300 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
9.83	s	1H	Aldehyde (-CHO)
7.50	d, $J=1.8$ Hz	1H	Aromatic (H-6)
7.20	d, $J=1.8$ Hz	1H	Aromatic (H-2)
6.30	br s	1H	Hydroxyl (-OH)
3.98	s	3H	Methoxy (-OCH ₃)

^{13}C NMR (Carbon NMR)

- Solvent: CDCl_3
- Frequency: 75 MHz

Chemical Shift (δ , ppm)	Assignment
190.0	Aldehyde Carbonyl (C=O)
152.5	Aromatic (C-4)
148.0	Aromatic (C-3)
142.0 (d, J=245 Hz)	Aromatic (C-5, C-F)
128.0	Aromatic (C-1)
115.0 (d, J=18 Hz)	Aromatic (C-6)
110.0 (d, J=5 Hz)	Aromatic (C-2)
56.5	Methoxy (-OCH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 5-Fluorovanillin.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3000	Broad	O-H stretch (Phenolic)
2920, 2850	Medium	C-H stretch (Aliphatic)
1680	Strong	C=O stretch (Aldehyde)
1600, 1500	Strong	C=C stretch (Aromatic)
1270	Strong	C-O stretch (Ether)
1150	Strong	C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

- Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
170	100	[M] ⁺ (Molecular Ion)
169	90	[M-H] ⁺
141	40	[M-CHO] ⁺
113	30	[M-CHO-CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 5-Fluorovanillin

The synthesis of 5-Fluorovanillin can be achieved via electrophilic fluorination of vanillin.

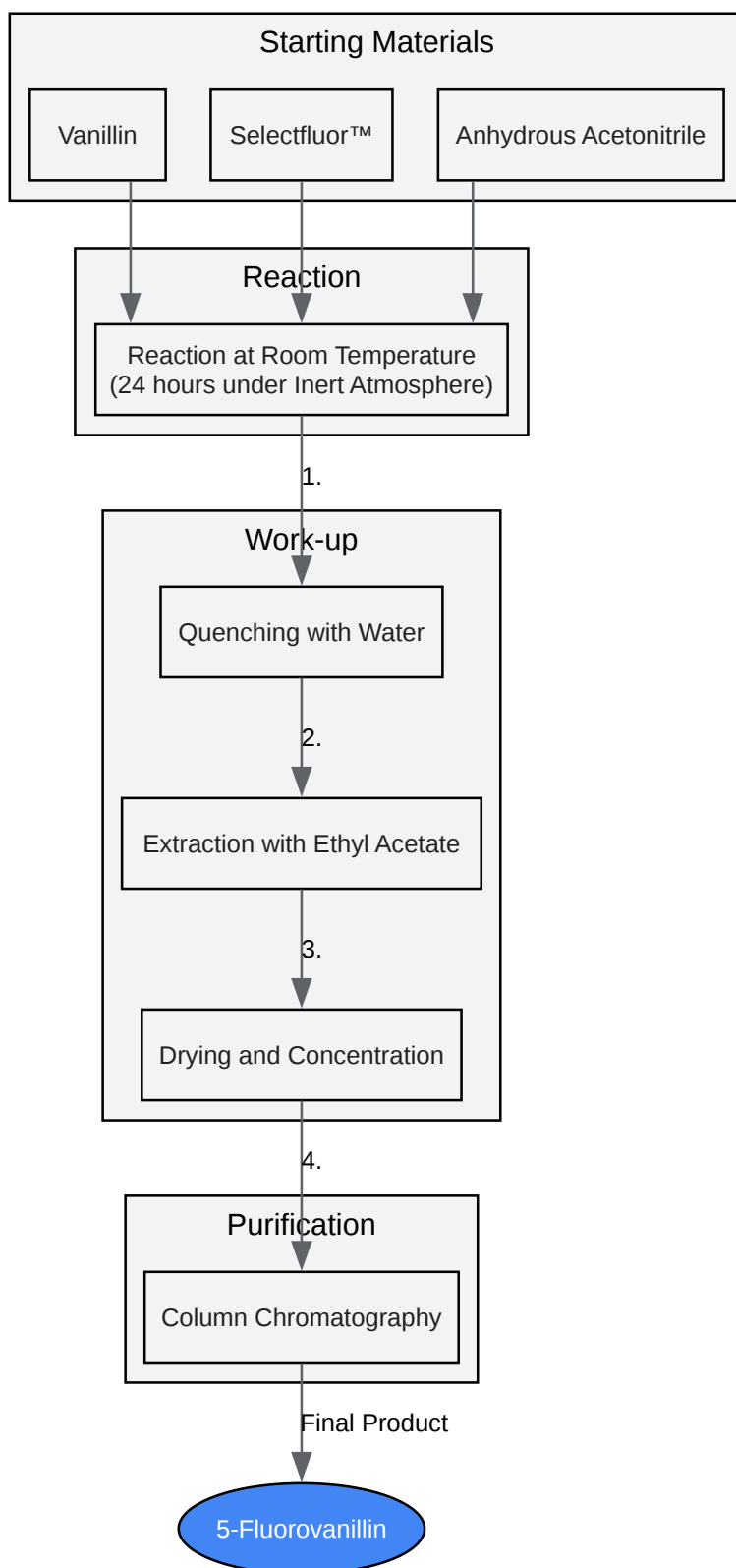
Materials:

- Vanillin
- Selectfluor™
- Acetonitrile (anhydrous)
- Argon or Nitrogen gas
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve vanillin (1 equivalent) in anhydrous acetonitrile.
- Add Selectfluor™ (1.1 equivalents) to the solution in one portion.

- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-Fluorovanillin as a white crystalline solid.



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Caption: Synthetic workflow for 5-Fluorovanillin.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 5-10 mg of 5-Fluorovanillin in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation:

- A 300 MHz NMR spectrometer.

Data Acquisition:

- ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

- Prepare a KBr (potassium bromide) pellet by grinding a small amount of 5-Fluorovanillin with dry KBr powder and pressing the mixture into a thin, transparent disk.
- Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

- Record the spectrum over the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (MS) Protocol

Sample Preparation:

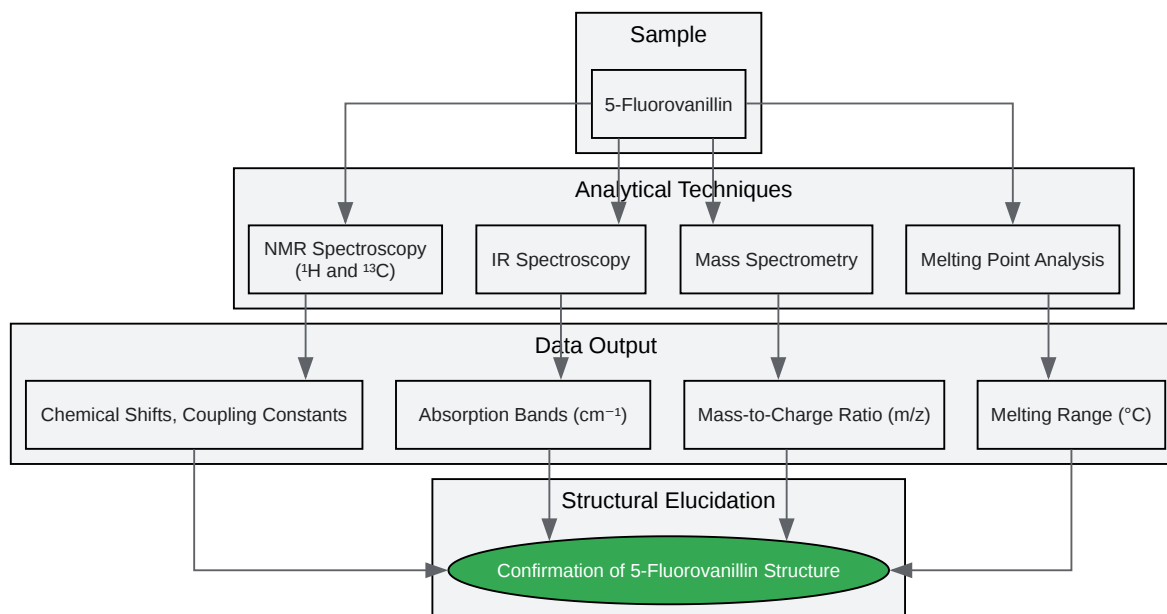
- Dissolve a small amount of 5-Fluorovanillin in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation:

- A mass spectrometer equipped with an electron ionization (EI) source.

Data Acquisition:

- Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
- Set the electron energy to 70 eV for standard EI fragmentation.



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